molecular formula C11H8ClFO3S B8330401 Methyl(4-chloro-7-fluoro-6-hydroxy-1-benzothiophen-3-yl)acetate

Methyl(4-chloro-7-fluoro-6-hydroxy-1-benzothiophen-3-yl)acetate

Cat. No.: B8330401
M. Wt: 274.70 g/mol
InChI Key: OUAQTOZQSXIEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(4-chloro-7-fluoro-6-hydroxy-1-benzothiophen-3-yl)acetate is a useful research compound. Its molecular formula is C11H8ClFO3S and its molecular weight is 274.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8ClFO3S

Molecular Weight

274.70 g/mol

IUPAC Name

methyl 2-(4-chloro-7-fluoro-6-hydroxy-1-benzothiophen-3-yl)acetate

InChI

InChI=1S/C11H8ClFO3S/c1-16-8(15)2-5-4-17-11-9(5)6(12)3-7(14)10(11)13/h3-4,14H,2H2,1H3

InChI Key

OUAQTOZQSXIEPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CSC2=C(C(=CC(=C12)Cl)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl(4-chloro-7-fluoro-6-methoxy-1-benzothiophen-3-yl)acetate (284.8 mg) and DMF (dry) (8.0 mL) was added sodium 2-methyl-2-propanethiolate (443 mg). The mixture was stirred at 160° C. for 45 min. After cooling, the mixture was diluted with water and 1N HCl and extracted with EtOAc. The organic layer was washed successively with water and brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was dissolved in MeOH (6.0 mL). To the solution was added conc. H2SO4 (0.100 mL). The mixture was stirred at 70° C. for 1 h. The mixture was concentrated. The residue was neutralized with saturated aqueous NaHCO3, and the mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The residual solid was washed with toluene and hexane to give the title compound (229.3 mg).
Quantity
284.8 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.